molecular formula C14H19N3O5S B12296197 Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate

Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B12296197
M. Wt: 341.38 g/mol
InChI Key: MFXXXTIDZYTGHQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-nitrothiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its piperazine ring and nitrothiophene moiety. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and potential biological activities not found in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H19N3O5S

Molecular Weight

341.38 g/mol

IUPAC Name

tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H19N3O5S/c1-14(2,3)22-13(19)16-8-6-15(7-9-16)12(18)10-4-5-11(23-10)17(20)21/h4-5H,6-9H2,1-3H3

InChI Key

MFXXXTIDZYTGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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